2-chloro-N-(2,4,6-trimethylphenyl)propanamide
Description
2-Chloro-N-(2,4,6-trimethylphenyl)propanamide is a chloro-substituted propanamide derivative characterized by a mesitylene (2,4,6-trimethylphenyl) group attached to the amide nitrogen. The compound’s structure combines a propanamide backbone with a chloro substituent at the α-carbon and a sterically hindered aromatic ring. Key features include:
- Molecular framework: The mesitylene group introduces steric bulk and electron-donating methyl substituents, which may influence solubility, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
2-chloro-N-(2,4,6-trimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-7-5-8(2)11(9(3)6-7)14-12(15)10(4)13/h5-6,10H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCAZHBXIHNJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251598 | |
| Record name | 2-Chloro-N-(2,4,6-trimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790232-13-2 | |
| Record name | 2-Chloro-N-(2,4,6-trimethylphenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790232-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2,4,6-trimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)propanamide typically involves the reaction of 2,4,6-trimethylaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,4,6-trimethylphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-amino-N-(2,4,6-trimethylphenyl)propanamide.
Hydrolysis: 2,4,6-trimethylaniline and propanoic acid.
Scientific Research Applications
2-chloro-N-(2,4,6-trimethylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4,6-trimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide functionality play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
2-Chloro-N-(2,4,6-Trichlorophenyl)Propanamide
- Structure: C9H7Cl4NO; substituents include three chlorine atoms on the phenyl ring and a chloro group on the propanamide chain .
- Key Differences: Electronic Effects: The trichlorophenyl group is strongly electron-withdrawing, contrasting with the electron-donating trimethylphenyl group. Lipophilicity: Higher chlorine content increases logP (estimated ~4.5), enhancing membrane permeability but reducing aqueous solubility. Applications: Discontinued commercial status suggests challenges in synthesis or stability .
2-Chloro-N-[2-(4-Chloro-3-Fluorophenyl)Ethyl]Propanamide
- Structure: C11H12Cl2FNO; features a fluorinated ethylphenyl side chain .
- Pharmacological Potential: Fluorine atoms enhance metabolic stability and bioavailability, making this compound a candidate for medicinal chemistry optimization.
2-[(1,3,7-Trimethyl-2,6-Dioxo-Purin-8-Yl)Sulfanyl]-N-(2,4,6-Trimethylphenyl)Propanamide
2-Chloro-N,N-Dimethylpropanamide
- Structure: C5H10ClNO; lacks aromatic substitution, with dimethyl groups on the amide nitrogen .
- Key Differences :
- Simplified Structure : Reduced steric hindrance may improve synthetic accessibility but limit target specificity.
- Physical Properties : Lower molecular weight (151.6 g/mol) increases volatility and solubility in polar solvents.
3-Chloro-N-Ethyl-N-(2-Methylphenyl)Propanamide
- Structure: C12H16ClNO; ethyl and methyl substitutions on nitrogen and phenyl ring, respectively .
- Key Differences: Steric Effects: Bulky ethyl and methyl groups may hinder rotational freedom, affecting conformational stability. Applications: Potential use as a biochemical reagent due to intermediate lipophilicity (logP ~3.2).
Structural and Functional Analysis Table
Research Findings and Implications
- Electronic and Steric Effects : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity but may reduce metabolic stability, whereas electron-donating groups (e.g., CH3) improve solubility and synthetic yield .
- Pharmacological Potential: Hybrid structures (e.g., purine-propanamide) demonstrate enhanced bioactivity, warranting further investigation in drug development .
- Synthetic Challenges : Discontinued products (e.g., trichlorophenyl derivative) highlight issues with scalability or toxicity .
Biological Activity
2-chloro-N-(2,4,6-trimethylphenyl)propanamide is a synthetic organic compound with significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C12H16ClN
- Molecular Weight: 223.72 g/mol
- CAS Number: 790232-13-2
The compound features a chloro group and a bulky trimethylphenyl moiety, which may influence its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. For instance, it has been tested against several bacterial strains and demonstrated inhibition of growth at certain concentrations.
Anticancer Properties
Recent findings suggest that this compound may act as an anticancer agent. In vitro studies have indicated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The compound's mechanism appears to involve the modulation of apoptotic pathways, potentially through caspase activation.
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation: It could modulate the activity of receptors involved in cell signaling pathways.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A study conducted on MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.
- Antimicrobial Efficacy : In a separate study evaluating its antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations as low as 10 µg/mL.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
